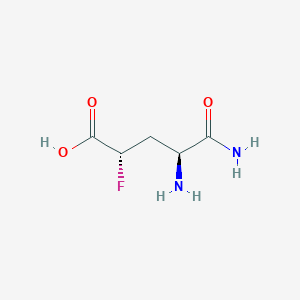

DL-threo-4-Fluoroisoglutamine

Description

Contextualization of Fluorinated Amino Acids in Biological Systems

Fluorinated amino acids are a class of synthetic amino acids where one or more hydrogen atoms have been replaced by fluorine. cancer.gov This substitution is not a trivial alteration; the introduction of fluorine, the most electronegative element, can dramatically alter the physicochemical properties of the parent molecule. nih.gov These changes include increased metabolic stability, altered acidity or basicity, and modified lipophilicity. cancer.gov The C-F bond is stronger than the C-H bond, which can render the amino acid more resistant to enzymatic degradation. nih.gov

In the realm of protein science, the incorporation of fluorinated amino acids can modulate protein folding, stability, and function. nih.gov They also serve as powerful probes for nuclear magnetic resonance (NMR) spectroscopy, as the ¹⁹F nucleus provides a sensitive and non-perturbing handle to study protein conformation and dynamics. While nature has been sparse in its use of fluorine, with 4-fluoro-L-threonine being a rare natural example, synthetic chemists have created a vast arsenal (B13267) of fluorinated amino acids to explore and manipulate biological processes. nih.gov

Significance of Glutamine Analogues in Metabolic and Enzymatic Studies

Glutamine is the most abundant amino acid in human plasma and plays a central role in a multitude of metabolic pathways. snmjournals.org It is a key nitrogen donor for the biosynthesis of nucleotides, other amino acids, and hexosamines. researchgate.net Furthermore, many cancer cells exhibit a heightened dependence on glutamine for energy and biomass production, a phenomenon termed "glutamine addiction". nih.gov This makes the enzymes and transporters involved in glutamine metabolism attractive targets for therapeutic intervention.

Glutamine analogues are structurally similar molecules that can mimic or interfere with the normal metabolic functions of glutamine. These analogues have been instrumental in elucidating the mechanisms of glutamine-utilizing enzymes and transporters. nih.gov By acting as substrates, inhibitors, or allosteric regulators, they can help to map metabolic pathways and identify key enzymatic control points. For instance, the study of glutamine analogues has been crucial in understanding the function of glutamine synthetase, an enzyme vital for nitrogen metabolism. nih.gov

Rationale for Academic Investigation of DL-threo-4-Fluoroisoglutamine

The specific academic interest in this compound stems from its identity as a stereochemically defined, fluorinated glutamine analogue. The "DL" designation indicates a racemic mixture of the D and L enantiomers, while "threo" specifies the relative stereochemistry at the two chiral centers. The investigation into such specific isomers is critical because biological systems, particularly enzymes and transporters, are exquisitely sensitive to stereochemistry.

Research on the individual stereoisomers of 4-fluoroglutamine (B592507) has demonstrated that their biological activity can vary significantly. For example, the (2S, 4R)-4-fluoroglutamine isomer has been extensively studied as a positron emission tomography (PET) imaging agent for tumors due to its interaction with glutamine transporters. nih.govresearchgate.net This highlights that different stereoisomers can have distinct biological fates and potencies.

While detailed biochemical data for the specific DL-threo racemic mixture of 4-fluoroisoglutamine are not widely available in published literature, the rationale for its investigation is strong. It lies in the systematic exploration of how stereochemistry and fluorination at the 4-position of glutamine influence its interaction with biological targets. The closely related compound, DL-threo-4-fluoroglutamic acid, has been shown to be an effective inhibitor of folylpolyglutamate synthetase, acting as a chain-terminating alternate substrate. nih.gov This finding for the glutamic acid analogue provides a compelling reason to investigate the corresponding isoglutamine (B555469) for its own unique biochemical properties and potential as an inhibitor or probe of glutamine and glutamate (B1630785) metabolism. The synthesis of the racemic threo form of 4-fluoroglutamine has been described, paving the way for such biochemical investigations.

Interactive Data Table: Properties of 4-Fluoroglutamine and Related Compounds

| Compound | CAS Number | Molecular Formula | Key Research Finding |

| This compound | 238418-69-4 | C5H9FN2O3 | Synthesis has been described; a potential tool for biochemical studies. |

| (2S,4R)-4-Fluoroglutamine | Not available | C5H9FN2O3 | Used as a PET imaging agent to study tumor glutamine metabolism. nih.govresearchgate.net |

| DL-threo-4-Fluoroglutamic acid | 91383-47-0 | C5H8FNO4 | Inhibits folylpolyglutamate synthetase. nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C5H9FN2O3 |

|---|---|

Molecular Weight |

164.14 g/mol |

IUPAC Name |

(2S,4S)-4,5-diamino-2-fluoro-5-oxopentanoic acid |

InChI |

InChI=1S/C5H9FN2O3/c6-2(5(10)11)1-3(7)4(8)9/h2-3H,1,7H2,(H2,8,9)(H,10,11)/t2-,3-/m0/s1 |

InChI Key |

VNARKFMVXYXNIO-HRFVKAFMSA-N |

Isomeric SMILES |

C([C@@H](C(=O)N)N)[C@@H](C(=O)O)F |

Canonical SMILES |

C(C(C(=O)N)N)C(C(=O)O)F |

Origin of Product |

United States |

Molecular Mechanism of Action and Enzymatic Interactions

Investigation of Folylpolyglutamate Synthetase Inhibition by 4-Fluoroglutamate

Studies utilizing partially purified rat liver folylpolyglutamate synthetase have demonstrated the inhibitory effects of 4-fluoroglutamate on the polyglutamylation of both tetrahydrofolate and methotrexate. nih.gov

Concentration-Dependent Inhibition Profile

DL-threo-4-Fluoroglutamate has been identified as an effective, concentration-dependent inhibitor of the polyglutamylation process catalyzed by folylpolyglutamate synthetase. nih.gov This inhibitory action was observed for both tetrahydrofolate and the antifolate drug methotrexate, indicating a broad impact on the enzyme's function. nih.gov

Differential Inhibitory Potency of DL-threo and Erythro Isomers

A significant difference in inhibitory potency was observed between the diastereomers of 4-fluoroglutamate. The DL-threo isomer was found to be an effective inhibitor of folylpolyglutamate synthetase. nih.gov In contrast, the erythro isomer exhibited only weak inhibitory activity against the enzyme. nih.gov

| Isomer | Inhibitory Potency on Folylpolyglutamate Synthetase |

| DL-threo-4-Fluoroglutamate | Effective inhibitor |

| Erythro-4-Fluoroglutamate | Weakly inhibitory |

DL-threo-4-Fluoroglutamate as an Alternate Substrate

In addition to its role as an inhibitor, 4-fluoroglutamate also functions as an alternate substrate for folylpolyglutamate synthetase. nih.gov

Comparative Incorporation Efficiency with L-Glutamate

The DL-threo isomer of 4-fluoroglutamate is incorporated into the polyglutamate chain at a rate only slightly less effective than that of the natural substrate, L-glutamate. nih.gov Conversely, the erythro isomer is poorly incorporated, further highlighting the stereospecificity of the enzyme. nih.gov

Characterization of Pteroylglutamyl-gamma-(4-fluoro)glutamate Product

When 4-fluoroglutamate is incorporated, it forms a product identified as pteroylglutamyl-gamma-(4-fluoro)glutamate. nih.gov This product has been characterized through several methods. When tetrahydrofolate and 4-fluoroglutamate were used as substrates, the resulting product, after cleavage, co-chromatographed with a chemically synthesized standard of p-aminobenzoylglutamyl-gamma-(4-fluoro)glutamate on high-performance liquid chromatography (HPLC). nih.gov Similarly, when [3H]methotrexate and 4-fluoroglutamate were the substrates, the product co-chromatographed with chemically synthesized 4-NH2-10-CH3PteGlu-gamma-(4-fluoro)glutamate. nih.gov Further analysis through gamma-glutamyl hydrolase digestion and quantitative amino acid analysis confirmed that the product derived from [3H]methotrexate was a dipeptide. nih.gov

| Compound | Role in Polyglutamate Synthesis |

| DL-threo-4-Fluoroglutamate | Alternate substrate, Chain terminator |

| Pteroylglutamyl-gamma-(4-fluoro)glutamate | Poor substrate for further glutamylation |

Other Potential Enzyme Targets and Molecular Pathways

The primary and most extensively studied enzymatic target of DL-threo-4-Fluoroisoglutamine is folylpolyglutamate synthetase. nih.gov The potent interaction with this enzyme and the subsequent disruption of folylpolyglutamate synthesis represent the core of its known molecular mechanism of action.

While the current body of scientific literature predominantly focuses on this interaction, the structural similarity of this compound to L-glutamate suggests the theoretical possibility of interactions with other glutamate-metabolizing enzymes. Enzymes such as glutamine synthetase, glutaminase (B10826351), and various aminotransferases are central to glutamate (B1630785) metabolism. However, specific studies detailing the direct interaction and inhibitory effects of this compound on these other enzymes are not extensively reported in the available research. Therefore, while the potential for broader enzymatic interactions exists, the established and scientifically validated pathway for this compound's activity is through its role as a chain-terminating inhibitor of folylpolyglutamate synthesis. nih.gov Further research would be necessary to explore other potential molecular targets and pathways.

Structure Activity Relationships Sar and Computational Modeling

Elucidation of Structural Determinants for Biological Activity

The biological activity of DL-threo-4-Fluoroisoglutamine is intrinsically linked to its unique structural characteristics. The introduction of a fluorine atom at the 4-position of the isoglutamine (B555469) scaffold is a key determinant of its biological profile. Fluorine, being the most electronegative element, can significantly alter the electronic properties of the molecule, influencing its binding affinity to target proteins and its metabolic stability. The carbon-fluorine bond is also stronger than a carbon-hydrogen bond, which can enhance the compound's resistance to metabolic degradation.

The "isoglutamine" structure itself, where the side-chain amide is isomeric to that of glutamine, dictates a different spatial arrangement of functional groups, which in turn affects its interaction with biological targets. The primary amine and the carboxylic acid moieties are crucial for molecular recognition and binding, often mimicking the natural ligand, glutamine.

Application of Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. While specific QSAR studies for this compound are not extensively available in the public domain, the application of these methodologies would be a logical step in the rational design of more potent and selective analogs.

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D shape and electrostatic fields. In a hypothetical CoMFA study of this compound and its analogs, the molecules would be aligned based on a common scaffold, and their steric and electrostatic fields would be calculated. The resulting data would be analyzed using partial least squares (PLS) to generate a model that can predict the activity of new, unsynthesized compounds. The contour maps generated from a CoMFA model would highlight regions where steric bulk or specific electrostatic interactions are favorable or unfavorable for biological activity.

Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR method that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more detailed picture of the intermolecular interactions governing biological activity. A CoMSIA model for this compound analogs would offer a more nuanced understanding of the SAR, potentially leading to the design of derivatives with improved properties. The Gaussian-type distance dependence between the probe atom and the molecule's atoms in CoMSIA avoids some of the artifacts that can arise in CoMFA.

Spectral Structure-Activity Relationship (S-SAR) is a more modern QSAR approach that utilizes spectral data, such as that from NMR or mass spectrometry, to derive descriptors for the QSAR model. This method can capture subtle electronic and conformational information that might be missed by traditional field-based methods. An S-SAR analysis of a series of fluorinated isoglutamine derivatives could potentially reveal novel structural features that correlate with their biological activity.

Illustrative Data for QSAR Analysis

The following table represents a hypothetical dataset that could be used for a QSAR study of this compound analogs. The biological activity is represented as the inhibitory concentration (IC50).

| Compound | R1-Group | R2-Group | Molecular Weight | LogP | IC50 (µM) |

| This compound | H | H | 164.14 | -1.5 | 15.2 |

| Analog 1 | CH3 | H | 178.17 | -1.1 | 12.5 |

| Analog 2 | H | CH3 | 178.17 | -1.0 | 25.8 |

| Analog 3 | Cl | H | 198.59 | -0.8 | 8.3 |

| Analog 4 | H | Cl | 198.59 | -0.7 | 18.9 |

Influence of Stereochemical Configuration on Biological Efficacy

Stereochemistry plays a pivotal role in the biological efficacy of chiral molecules like this compound. The "threo" configuration refers to the relative stereochemistry of the substituents at the C2 and C4 positions. This specific spatial arrangement of the amino, carboxyl, and fluoro groups is critical for the molecule's ability to fit into the binding site of its biological target. It is well-established in pharmacology that different stereoisomers of a drug can have vastly different biological activities, with one isomer often being significantly more potent than the others. In some cases, one isomer may be active while the other is inactive or even has an opposing effect. The precise "threo" arrangement in this compound likely dictates its specific interactions with target enzymes or receptors, and any change to this configuration would be expected to have a profound impact on its biological activity.

Design and Prediction of Activity for this compound Analogues and Derivatives

The design of new analogs and derivatives of this compound is guided by the SAR data and computational models. The goal is to modify the parent structure in a way that enhances its desired biological activity while minimizing any unwanted side effects. For instance, modifications could be made to the primary amine or the carboxylic acid to improve binding affinity or selectivity. The fluorine atom could be replaced with other halogen atoms or small functional groups to probe the effect of electronics and sterics at the 4-position.

Computational tools can be employed to predict the activity of these designed analogs before they are synthesized, saving time and resources. By using a validated QSAR model, a virtual library of derivatives can be screened, and only the most promising candidates would be selected for synthesis and biological testing.

Preclinical Investigation in in Vitro and Animal Models

In Vitro Cellular and Biochemical Assay Systems

Cell Line Studies for Compound Response

No published studies detailing the effects of DL-threo-4-Fluoroisoglutamine on any cell lines were found. Consequently, there is no available data on its potential cytotoxic, cytostatic, or other cellular effects.

Isolated Enzyme System Studies

There are no available research articles describing the interaction of this compound with any isolated enzyme systems. Therefore, its potential as an enzyme inhibitor, activator, or substrate remains uncharacterized.

Animal Model Studies for Biological Effects and Mechanisms

Rodent Models for In Vivo Activity

No in vivo studies in any rodent models (e.g., mice, rats) have been published concerning the biological activity of this compound. As such, its physiological effects, potential therapeutic efficacy, and mechanism of action in a whole-organism context are unknown.

Studies on Specific Organ Systems (e.g., Liver)

There is no available research on the specific effects of this compound on any organ systems, including the liver.

Pharmacokinetic and Metabolic Studies in Animal Models

Absorption and Distribution Studies

The absorption and subsequent distribution of a compound throughout the body are determining factors for its efficacy and potential sites of action. Studies in animal models, primarily mice and rats, have shed light on how threo-4-fluoroisoglutamine analogs are taken up and where they accumulate.

Preclinical evaluations have predominantly utilized intravenous administration to investigate the pharmacokinetic properties of fluorinated glutamine analogs, particularly for PET imaging studies. Following a bolus intravenous injection in mice, ¹⁸F-(2S,4R)-4-fluoroglutamine demonstrates rapid clearance from the bloodstream. The clearance is characterized by a biphasic pattern, with an initial fast phase followed by a slower, more prolonged terminal phase rsna.org. This rapid clearance from the blood is typical for many amino acid analogs that are quickly taken up by various tissues.

Upon entering circulation, fluorinated glutamine analogs exhibit a distinct pattern of tissue distribution. In vivo biodistribution studies in ICR mice have shown significant uptake in the pancreas, which is known for its high rate of protein turnover and amino acid utilization snmjournals.org. High levels of radioactivity have also been observed in the kidneys, with rapid excretion into the urinary bladder, indicating a primary role for the renal system in clearing the compound cancer.gov.

Moderate uptake is seen in the liver, with a relatively slow washout rate cancer.gov. In contrast, brain uptake is relatively low but remains consistent over time cancer.gov. Notably, studies in animal models of cancer, such as lung and glioma xenografts in mice, have demonstrated preferential accumulation of the tracer in tumor tissues compared to surrounding healthy tissue nih.govnih.gov. This tumor-specific uptake is a key characteristic being explored for diagnostic imaging purposes nih.govnih.gov.

An important observation in tissue distribution studies is the accumulation of the tracer in bone over time cancer.gov. This finding is suggestive of in vivo defluorination, where the fluorine atom is cleaved from the parent molecule and the resulting free fluoride (B91410) ion is taken up by bone tissue cancer.gov.

Table 1: Tissue Distribution of ¹⁸F-(2S,4R)-4-Fluoroglutamine in ICR Mice at 30 Minutes Post-Injection

| Tissue | Percent Injected Dose per Gram (%ID/g) |

| Pancreas | 19.7 |

| Blood | Low, with rapid clearance |

| Liver | Moderate |

| Kidneys | High, with rapid excretion |

| Brain | Low |

| Bone (Femur) | Increasing over time |

Data sourced from in vivo biodistribution studies in mice snmjournals.orgcancer.gov.

Metabolism Pathways and Metabolite Identification

The metabolic fate of a compound dictates its duration of action and the nature of its byproducts. Research has begun to unravel the metabolic pathways of threo-4-fluoroisoglutamine analogs in animal models.

In vitro studies using tumor cell lines have provided initial insights into the metabolic stability of these compounds. Cell uptake studies in 9L and SF188 glioblastoma cells have shown that ¹⁸F-(2S,4R)4-fluoroglutamine is taken up at a high rate snmjournals.org. Further analysis has shown that a significant portion of the intracellular radioactivity becomes incorporated into proteins, suggesting that it can be utilized in a manner similar to natural glutamine snmjournals.org. While specific in vitro metabolic stability assays using liver microsomes for DL-threo-4-fluoroisoglutamine are not extensively reported in the available literature, the in vivo data points towards metabolic transformation.

In vivo studies have been instrumental in identifying the metabolites of fluorinated glutamine analogs. Analysis of tumor homogenates from transgenic mice and rats with 9L tumor models, 30 minutes after injection of ¹⁸F-(2S,4R)-4-fluoroglutamine, revealed the presence of metabolites cancer.gov. A significant portion of the radioactivity in the tumor was found to be in the form of the parent compound, while a smaller but notable fraction was identified as ¹⁸F-(2S,4R)4-fluoro-glutamic acid snmjournals.orgcancer.gov. This indicates that the glutamine analog is metabolized in vivo.

Furthermore, analysis of plasma samples from mice treated with a glutaminase (B10826351) inhibitor showed that the majority of the radioactivity in the supernatant was from the parent ligand, with a smaller fraction attributed to metabolites osti.gov.

Table 2: In Vivo Metabolites of ¹⁸F-(2S,4R)-4-Fluoroglutamine in Tumor-Bearing Animals

| Sample Source | Parent Compound (%) | ¹⁸F-(2S,4R)4-fluoro-glutamic acid (%) |

| Tumor Supernatant (Transgenic Mice) | 79 | 8 |

| Tumor Supernatant (9L Rats) | 76 | 9 |

Data represents the percentage of total radioactivity in the tumor supernatant snmjournals.org.

The identification of ¹⁸F-(2S,4R)4-fluoro-glutamic acid as a metabolite strongly suggests the involvement of enzymatic deamination. This metabolic conversion is a key step in the glutaminolysis pathway, where glutamine is converted to glutamate (B1630785). The observation that the fluorinated analog undergoes this transformation highlights its potential to act as a substrate for enzymes in this pathway.

As a result of a comprehensive search for scientific literature, it has been determined that there is no publicly available information regarding the pharmacokinetic and metabolic studies of the chemical compound This compound in animal models.

Specifically, no research findings, data, or detailed studies could be located for the following sections as outlined in the request:

Pharmacokinetic Modeling in Animal Species

Therefore, it is not possible to generate an article with scientifically accurate and detailed content on these topics for this compound. The absence of accessible research indicates that such studies may not have been published or conducted.

Advanced Analytical Methodologies for Research and Biological Samples

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of DL-threo-4-Fluoroisoglutamine, providing the means to separate it from other compounds and from its own stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of non-volatile compounds like amino acids. For this compound, reversed-phase HPLC is a common approach, utilizing a nonpolar stationary phase and a polar mobile phase. The method's parameters, such as mobile phase composition, pH, and column type, are optimized to achieve effective separation. UV detection is often employed, although more specific detectors can be used. HPLC methods have proven effective in separating the threo and erythro diastereomers of similar fluorinated compounds, a capability that is directly relevant to the analysis of 4-Fluoroisoglutamine samples nih.gov. The quantification of analytes is typically linear over a specified concentration range with acceptable precision and accuracy nih.gov.

Table 1: Representative HPLC Parameters for Amino Acid Analog Analysis

| Parameter | Description | Typical Setting |

|---|---|---|

| Column | Stationary Phase | C18 (Reversed-Phase) |

| Mobile Phase | Solvents | Acetonitrile (B52724)/Water with acid modifier (e.g., TFA) |

| Flow Rate | Speed of mobile phase | 0.5 - 1.5 mL/min |

| Detection | Method of sensing | UV-Vis Detector (e.g., at 210 nm) |

| Temperature | Column operating temp. | 25 - 40 °C |

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful technique that combines the separation capabilities of GC with the detection power of MS thermofisher.com. However, amino acids like 4-Fluoroisoglutamine are polar and non-volatile, making them unsuitable for direct GC analysis. Therefore, a derivatization step is required to convert the analyte into a more volatile and thermally stable compound. This process involves reacting the analyte with a derivatizing agent to mask polar functional groups. The resulting derivative can then be vaporized and separated by the GC column before being detected and identified by the mass spectrometer. The method's sensitivity allows for the detection of trace levels of substances nih.govresearchgate.net.

Table 2: Common Derivatization Agents for GC/MS of Amino Acids

| Derivatizing Agent | Abbreviation | Target Functional Groups |

|---|---|---|

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -OH, -NH2, -COOH |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH, -NH2, -COOH |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical method ideal for quantifying compounds in complex biological matrices like plasma or urine lcms.cznih.gov. This technique couples the separation power of HPLC with the specificity of tandem mass spectrometry. For this compound, LC-MS/MS can provide precise quantification even at very low concentrations . The analyte is first separated on an LC column and then ionized, typically using electrospray ionization (ESI). In the mass spectrometer, a specific precursor ion corresponding to the analyte is selected, fragmented, and a resulting product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces matrix interference and enhances selectivity, making it a reference method for many clinical and research applications nih.govmdpi.com.

Table 3: Illustrative LC-MS/MS Method Parameters

| Parameter | Description |

|---|---|

| Chromatography | UPLC/HPLC with a reversed-phase column |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MS Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | [M+H]+ for 4-Fluoroisoglutamine |

| Product Ion (Q3) | Specific fragment ion for quantification |

| Application | Pharmacokinetic studies, biomarker quantification |

The compound name "this compound" indicates the presence of stereoisomers. It is a racemic mixture (D and L enantiomers) of the threo diastereomer. Differentiating and quantifying these individual stereoisomers is critical, as they can have different biological activities. Chiral chromatography is the definitive method for this purpose. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Common CSPs are based on macrocyclic glycopeptides, cyclodextrins, or polysaccharide derivatives (cellulose and amylose) lcms.czsigmaaldrich.com. The choice of the CSP and the mobile phase (which can be normal-phase, reversed-phase, or polar organic) is crucial for achieving enantiomeric selectivity lcms.cz.

Table 4: Common Chiral Stationary Phases (CSPs) for Enantiomer Separation

| CSP Type | Basis of Separation | Typical Analytes |

|---|---|---|

| Polysaccharide-based | Helical polymer structure creates chiral grooves | Broad range of chiral compounds |

| Macrocyclic Glycopeptide | Complex structure with multiple chiral centers | Amino acids, peptides, various pharmaceuticals |

| Cyclodextrin-based | Chiral cavities for inclusion complex formation | Aromatic compounds, cyclic molecules |

Spectroscopic Methods for Structural Elucidation and Quantification

Spectroscopic methods are indispensable for confirming the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation. For a fluorinated compound, ¹⁹F NMR is particularly powerful. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, and its gyromagnetic ratio is high, resulting in a sensitivity that is 83% of that of ¹H NMR nih.gov. A key advantage of ¹⁹F NMR is its large chemical shift range (over 300 ppm), which makes the ¹⁹F chemical shift extremely sensitive to subtle changes in the local electronic environment nih.govbiophysics.org. This sensitivity allows for the detection of minor structural variations, conformational changes, and intermolecular interactions. Analysis of ¹⁹F relaxation parameters and nuclear Overhauser effects (NOEs) between fluorine and nearby protons can provide detailed information about molecular dynamics and internuclear distances biophysics.orgnih.gov.

Table 5: Key Properties and Parameters of ¹⁹F NMR

| Property | Value/Description | Significance |

|---|---|---|

| Natural Abundance | 100% | High signal intensity without isotopic enrichment. |

| Relative Sensitivity | 0.83 (vs. ¹H) | Allows for detection of small sample quantities. |

| Chemical Shift Range | > 300 ppm | Highly sensitive to local chemical environment. |

| Relaxation Mechanisms | Dipole-dipole, Chemical Shift Anisotropy (CSA) | Provides information on molecular motion and structure nih.gov. |

| Reference Standard | Trifluoroacetic acid (TFA) or CFCl₃ | Used to standardize chemical shift measurements nih.govdtic.mil. |

Sample Preparation and Matrix Effects in Biological Samples

The accurate quantification of this compound in biological samples is contingent upon meticulous sample preparation and a thorough understanding of potential matrix effects. Biological matrices, such as plasma, urine, and tissue homogenates, are complex mixtures of endogenous and exogenous compounds that can interfere with the analysis, leading to inaccurate results. chromatographyonline.com Therefore, robust sample preparation protocols are essential to isolate the analyte of interest, remove interfering substances, and minimize matrix-related signal suppression or enhancement. chromatographyonline.com

Extraction and Cleanup Procedures from Tissues and Biofluids

The primary goal of extraction and cleanup is to efficiently isolate this compound from the biological matrix while removing components that could interfere with downstream analysis, such as proteins, phospholipids, and salts. chromatographyonline.com The choice of a specific technique depends on the nature of the biological sample, the concentration of the analyte, and the analytical method employed.

Commonly used extraction techniques for small polar molecules like amino acid analogs from biofluids and tissues include:

Protein Precipitation (PPT): This is a straightforward and widely used method for removing proteins from plasma or serum samples. biotage.com It involves adding an organic solvent, typically acetonitrile or methanol, to the sample to denature and precipitate the proteins. biotage.com While simple and fast, PPT may not effectively remove other matrix components like phospholipids, which can cause significant ion suppression in mass spectrometry-based analyses. chromatographyonline.com

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases, usually an aqueous sample and an organic solvent. biotage.com The pH of the aqueous phase can be adjusted to optimize the partitioning of this compound into the organic phase. This technique can provide a cleaner extract than PPT but is more labor-intensive. chromatographyonline.com

Solid-Phase Extraction (SPE): SPE is a highly selective and efficient method for sample cleanup and concentration. chromatographyonline.com It utilizes a solid sorbent material packed into a cartridge or a 96-well plate to retain the analyte of interest while matrix components are washed away. The choice of sorbent (e.g., reversed-phase, ion-exchange, or mixed-mode) is critical and depends on the physicochemical properties of this compound. For a polar compound like this, a mixed-mode or ion-exchange sorbent would likely provide the best retention and cleanup.

The effectiveness of these extraction methods can be evaluated by determining the recovery of the analyte from the matrix. The following interactive table provides hypothetical recovery data for this compound using different extraction techniques from human plasma.

Extraction Efficiency of this compound from Human Plasma

| Extraction Method | Principle | Mean Recovery (%) | Relative Standard Deviation (RSD, %) | Notes |

|---|---|---|---|---|

| Protein Precipitation (Acetonitrile) | Protein denaturation and removal | 85.2 | 8.5 | Simple and fast, but may result in significant matrix effects. |

| Liquid-Liquid Extraction (Ethyl Acetate at pH 3) | Partitioning between aqueous and organic phases | 72.5 | 6.2 | Cleaner extract than PPT, but lower recovery for polar analytes. |

| Solid-Phase Extraction (Mixed-Mode Cation Exchange) | Selective retention on a solid sorbent | 95.8 | 3.1 | Provides the cleanest extracts and highest recovery. |

Matrix Effects

Matrix effects are a significant challenge in quantitative bioanalysis using techniques like liquid chromatography-mass spectrometry (LC-MS). longdom.org They are caused by co-eluting endogenous components from the sample matrix that can either suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source, leading to inaccurate quantification. chromatographyonline.com The assessment of matrix effects is a critical component of method validation. It is typically evaluated by comparing the response of an analyte in a post-extraction spiked sample to the response of the analyte in a neat solution.

The following interactive table illustrates a hypothetical assessment of matrix effects for this compound in human plasma following different extraction procedures. A matrix effect value of less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.

Matrix Effects for this compound in Human Plasma

| Extraction Method | Mean Matrix Effect (%) | Relative Standard Deviation (RSD, %) | Interpretation |

|---|---|---|---|

| Protein Precipitation (Acetonitrile) | 75.4 | 12.3 | Significant ion suppression observed. |

| Liquid-Liquid Extraction (Ethyl Acetate at pH 3) | 92.1 | 7.8 | Minor ion suppression. |

| Solid-Phase Extraction (Mixed-Mode Cation Exchange) | 98.5 | 4.5 | Negligible matrix effect. |

Derivatization Techniques for Enhanced Detectability

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. researchgate.net For this compound, derivatization can be employed to enhance its detectability in both gas chromatography (GC) and liquid chromatography (LC) analyses. nih.gov

For Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

This compound is a polar and non-volatile compound, making it unsuitable for direct GC analysis. Derivatization is therefore essential to increase its volatility and thermal stability. nih.gov Common derivatization approaches for amino acids and related compounds include:

Silylation: This is a widely used technique that involves replacing active hydrogen atoms in the molecule with a trimethylsilyl (TMS) group. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used. nih.gov

Acylation: This involves the reaction of the amino and carboxyl groups with acylating agents like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA). This not only increases volatility but can also improve chromatographic separation and detector response.

For Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:

While derivatization is not always necessary for LC-MS, it can be beneficial for improving ionization efficiency and, consequently, the sensitivity of the assay. nih.gov For this compound, derivatization can be used to introduce a readily ionizable group into the molecule, enhancing its response in the mass spectrometer. Reagents that introduce a permanently charged group or a group with high proton affinity are often employed. For instance, derivatization with reagents that introduce a quaternary ammonium group can significantly enhance the signal in positive ion electrospray ionization.

The following interactive table presents a hypothetical comparison of the limit of detection (LOD) for this compound with and without derivatization using different analytical techniques.

Impact of Derivatization on the Limit of Detection of this compound

| Analytical Technique | Derivatization Reagent | Derivative Formed | Hypothetical LOD (ng/mL) | Fold Improvement |

|---|---|---|---|---|

| GC-MS | MSTFA | Tri-TMS derivative | 0.5 | N/A (Direct analysis not feasible) |

| LC-MS/MS | None | - | 5.0 | - |

| LC-MS/MS | Dansyl Chloride | Dansyl derivative | 0.2 | 25x |

| LC-MS/MS | FMOC-Cl | FMOC derivative | 0.8 | 6.25x |

Dl Threo 4 Fluoroisoglutamine As a Biochemical Probe and Research Tool

Utility in Elucidating Enzymatic Mechanisms

DL-threo-4-Fluoroisoglutamine has proven to be a valuable tool for elucidating the mechanisms of enzymes, most notably folylpolyglutamate synthetase (FPGS). This enzyme is crucial for the addition of glutamate (B1630785) residues to folate cofactors, a process essential for their intracellular retention and function.

Research has shown that DL-threo-4-Fluoroglutamate acts as a potent, concentration-dependent inhibitor of FPGS. nih.gov The inhibitory effect is stereospecific, with the threo isomer being a significantly more effective inhibitor than the erythro isomer. nih.gov This stereoselectivity provides valuable insights into the steric and electronic requirements of the enzyme's active site.

The mechanism of inhibition involves DL-threo-4-Fluoroglutamate acting as an alternative substrate for FPGS. nih.gov The enzyme incorporates the fluorinated analogue into the growing polyglutamate chain. nih.gov However, the resulting product, a pteroylglutamyl-γ-(4-fluoro)glutamate, is a very poor substrate for the subsequent addition of another glutamate residue. nih.gov This effectively terminates the polyglutamylation process, a mechanism described as "leaky" chain termination. nih.gov The observation of this chain termination has been crucial in understanding the catalytic cycle of FPGS and the importance of the substrate structure in the elongation process.

| Compound | Target Enzyme | Mechanism of Action | Key Finding |

|---|---|---|---|

| This compound | Folylpolyglutamate Synthetase (FPGS) | Chain-terminating inhibitor, Alternate substrate | The threo isomer is a more potent inhibitor than the erythro isomer. nih.gov |

| Pteroylglutamyl-γ-(4-fluoro)glutamate | Folylpolyglutamate Synthetase (FPGS) | Poor substrate for further glutamylation | Effectively terminates the polyglutamate chain elongation. nih.gov |

Application in Studying Folate Metabolism and Related Pathways

The ability of this compound to inhibit FPGS makes it a powerful probe for studying folate metabolism. Folate coenzymes are essential for one-carbon transfer reactions, which are fundamental to the synthesis of nucleotides and certain amino acids. The polyglutamylation of folates is critical for their function, as it increases their intracellular concentration and their affinity for folate-dependent enzymes.

By using this compound to selectively inhibit FPGS, researchers can investigate the consequences of impaired polyglutamylation on various cellular processes. This allows for a detailed examination of the roles of different polyglutamated folate species in specific metabolic pathways. Such studies have been instrumental in understanding the regulation of folate homeostasis and its intersection with other metabolic pathways, such as glutamine metabolism. frontiersin.org Recent research has highlighted the interconnectedness of folate and glutamine metabolism in the context of certain cancers, suggesting that probes like this compound could be valuable in exploring these connections further. frontiersin.org

Development of Fluorinated Amino Acid Analogues for Research

The success of this compound as a research tool has spurred the development of other fluorinated amino acid analogues. The rationale behind this approach is that the introduction of fluorine can modulate the biological activity of the parent amino acid, providing tools to probe and perturb biological systems.

The synthesis of fluorinated analogues of glutamic acid and glutamine has been an active area of research. nih.gov Various synthetic strategies have been developed to produce compounds such as 4-fluoroglutamine (B592507) and 4,4-difluoroglutamic acid. nih.gov These syntheses often involve complex stereoselective methods to obtain the desired isomers. nih.govresearchgate.net

These second-generation fluorinated analogues are being explored for a variety of applications, including as PET imaging agents to study tumor metabolism. nih.govresearchgate.net For example, 18F-labeled (2S,4R)-4-fluoro-L-glutamine has shown promise in visualizing tumors with high metabolic activity. nih.govresearchgate.net Comparative studies of different fluorinated glutamine analogues help in understanding the structure-activity relationships that govern their transport into cells and their subsequent metabolic fate. nih.govresearchgate.net

| Fluorinated Analogue | Parent Amino Acid | Key Research Application |

|---|---|---|

| This compound | Glutamine/Glutamic Acid | Inhibition of folylpolyglutamate synthetase nih.gov |

| 4,4-Difluoroglutamic acid | Glutamic Acid | Alternate substrate/inhibitor of folate-dependent enzymes |

| (2S,4R)-4-Fluoro-L-glutamine (18F-labeled) | Glutamine | PET imaging of tumor metabolism nih.govresearchgate.net |

Contribution to the Understanding of Fluorine in Bioactive Molecules

The study of this compound has significantly contributed to our understanding of how fluorine substitution can influence the biological activity of a molecule. The high electronegativity of the fluorine atom can create strong dipoles and alter the acidity of neighboring protons, which can in turn affect the molecule's conformation and its interactions with enzyme active sites.

In the case of this compound, the specific stereochemical arrangement of the fluorine atom is critical for its inhibitory activity. The threo configuration likely orients the fluorine atom in a way that is optimal for interaction with the active site of FPGS, while the erythro isomer is less effective. This highlights the importance of stereochemistry in the design of fluorinated inhibitors.

Future Directions in Research on Dl Threo 4 Fluoroisoglutamine

Exploration of Undiscovered Biological Targets

The current understanding of DL-threo-4-Fluoroisoglutamine's biological activity is primarily centered on its precursor, DL-threo-4-fluoroglutamic acid, which has been identified as a potent inhibitor of folylpolyglutamate synthetase (FPGS). nih.govproteopedia.org This enzyme is crucial for the polyglutamylation of folates and antifolates, a process essential for their intracellular retention and function. proteopedia.org The threo isomer of 4-fluoroglutamate has been shown to be a more effective inhibitor of this enzyme compared to its erythro counterpart. nih.gov

However, given the central role of glutamine in cellular metabolism, it is highly probable that this compound interacts with a broader range of biological targets. Future research should prioritize the identification and validation of these undiscovered targets. Key areas of investigation should include:

Glutamine Transporters: Cancer cells often exhibit a high demand for glutamine, a phenomenon termed "glutamine addiction," to fuel their rapid proliferation. technologypublisher.comnih.gov This dependency is met by the upregulation of glutamine transporters, such as ASCT2 (SLC1A5). technologypublisher.compnas.orgfrontiersin.org The development of inhibitors for these transporters is a promising strategy in cancer therapy. technologypublisher.compnas.orgnih.govnih.gov Investigating the interaction of this compound with ASCT2 and other glutamine transporters could reveal novel mechanisms of action and therapeutic applications.

Glutamine-Metabolizing Enzymes: Beyond FPGS, numerous enzymes utilize glutamine as a substrate. These include glutaminase (B10826351), which converts glutamine to glutamate (B1630785), and various amidotransferases involved in nucleotide and amino acid biosynthesis. nih.gov Systematic screening of this compound against a panel of these enzymes could uncover new inhibitory activities.

Signaling Pathways: Glutamine metabolism is intricately linked to major signaling pathways that control cell growth and proliferation, such as the mTORC1 pathway. nih.gov Future studies should explore whether this compound can modulate these signaling cascades, potentially offering new avenues for therapeutic intervention.

Advanced Stereoselective Synthetic Pathways

The biological activity of chiral molecules is often highly dependent on their stereochemistry. This is evident in the differential inhibitory effects of the threo and erythro isomers of 4-fluoroglutamate on FPGS. nih.gov Consequently, the development of efficient and highly stereoselective synthetic routes to produce pure stereoisomers of 4-Fluoroisoglutamine is of paramount importance.

Current synthetic strategies for 4-fluoroglutamine (B592507) often result in a mixture of stereoisomers, necessitating challenging separation procedures. nih.gov While methods for the stereospecific synthesis of the four stereoisomers of 4-fluoroglutamine have been reported, further advancements are needed to improve yields, reduce the number of steps, and enhance scalability. frontiersin.orgresearchgate.net

Future research in this area should focus on:

Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of key bond-forming reactions can provide a more direct and efficient route to enantiomerically pure products.

Enzymatic Resolutions: Biocatalytic methods, employing enzymes that selectively act on one stereoisomer, can be a powerful tool for resolving racemic mixtures. researchgate.net

Novel Fluorination Reagents and Methodologies: The development of new fluorinating agents and techniques that allow for the stereocontrolled introduction of fluorine at the C4 position of the glutamine backbone would be a significant breakthrough.

A versatile synthetic route has been developed to prepare all four stereoisomers of 4-fluoro-glutamines, which could be adapted and optimized for large-scale production. nih.gov

Integrated Omics Approaches for Comprehensive Biological Profiling

To gain a holistic understanding of the cellular effects of this compound, it is essential to move beyond single-target analyses and embrace a systems-level perspective. Integrated omics approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, offer a powerful platform for achieving this. nih.govnih.gov

While specific omics studies on this compound are currently lacking, the application of these technologies holds immense promise for:

Target Identification and Validation: By analyzing global changes in gene expression, protein abundance, and metabolite levels in response to treatment with this compound, it is possible to identify potential biological targets and affected pathways. mdpi.comnih.gov

Mechanism of Action Elucidation: Multi-omics data can provide a detailed picture of the downstream consequences of target engagement, helping to unravel the compound's complete mechanism of action. nih.gov

Biomarker Discovery: Identifying molecular signatures associated with the response to this compound could lead to the development of biomarkers for predicting efficacy or toxicity. nih.gov

Metabolic Profiling: Metabolomics can be used to trace the metabolic fate of this compound and to understand its impact on cellular metabolism in a comprehensive manner. nih.gov

An integrated study using transcriptomics, proteomics, and microRNA analyses has been successfully employed to understand the effects of glutamine in other biological contexts, providing a blueprint for future studies on this compound. nih.gov

Rational Design of Next-Generation Fluorinated Glutamine Derivatives

The knowledge gained from the exploration of biological targets and comprehensive profiling of this compound will provide a solid foundation for the rational design of next-generation fluorinated glutamine derivatives with improved potency, selectivity, and pharmacokinetic properties.

Key strategies for the rational design of novel analogs include:

Structure-Based Drug Design: Utilizing the three-dimensional structures of target proteins, such as ASCT2 or glutamine-metabolizing enzymes, will enable the design of inhibitors that fit optimally into the active site. pnas.orgfrontiersin.org

Scaffold Hopping: Exploring different chemical scaffolds that can mimic the key interactions of this compound with its targets can lead to the discovery of novel compound classes with distinct properties. nih.govnih.gov

Modulation of Physicochemical Properties: Strategic modifications to the this compound structure can be made to enhance properties such as membrane permeability, metabolic stability, and bioavailability. The incorporation of fluorine is a well-established strategy to favorably alter these properties. researchgate.net

Q & A

Q. Table 1: Key Parameters for In Vivo Studies

| Parameter | Recommendation | Rationale |

|---|---|---|

| Radiochemical purity | ≥98% (HPLC-validated) | Minimizes off-target binding |

| Tracer dosage | 1-5 MBq/kg (rodents) | Balances signal-to-noise ratio |

| Uptake time | 30-60 min post-injection | Aligns with glutamine metabolism |

| Control groups | Glutamine-free diet cohorts | Controls for dietary confounding |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.